molecular formula C17H22N2O3 B5676635 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one

Cat. No. B5676635
M. Wt: 302.37 g/mol
InChI Key: WURMKVUVJSDAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, also known as BMOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BMOE is a heterobifunctional crosslinker that is commonly used in the study of protein-protein interactions. Its ability to covalently link two proteins together has made it a valuable tool in the field of biochemistry and has led to numerous applications in scientific research.

Mechanism of Action

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one works by covalently linking two proteins together through the formation of a disulfide bond. The thiol group on one protein reacts with the maleimide group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, while the amine group on the other protein reacts with the NHS ester group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one. This results in the formation of a stable covalent bond between the two proteins.
Biochemical and Physiological Effects:
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-protein interactions. However, it is important to note that 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be toxic to cells at high concentrations, and caution should be taken when using it in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in lab experiments is its ability to covalently link two proteins together, allowing researchers to study protein-protein interactions in a more controlled manner. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is relatively easy to use and has minimal effects on protein structure and function. However, one limitation of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is its potential toxicity to cells at high concentrations, which can affect the outcome of experiments.

Future Directions

There are numerous future directions for the use of 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in scientific research. One potential area of research is the development of new crosslinkers with improved properties, such as increased specificity and reduced toxicity. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used in combination with other techniques, such as mass spectrometry, to study protein-protein interactions in greater detail. Finally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative diseases.

Synthesis Methods

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the reaction of 4-benzyloxycarbonylpyrrolidin-2-one with 2-morpholin-4-yl-2-oxoethanethiol in the presence of a base catalyst. The resulting product is then treated with benzyl bromide to obtain the final product, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one.

Scientific Research Applications

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been widely used in scientific research to study protein-protein interactions. It is commonly used to crosslink two proteins together, allowing researchers to identify interacting partners and study the structure and function of protein complexes. 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been used in a variety of research areas, including signal transduction, membrane protein structure, and protein-protein interactions in disease states.

properties

IUPAC Name

4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16-11-15(10-14-4-2-1-3-5-14)12-19(16)13-17(21)18-6-8-22-9-7-18/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURMKVUVJSDAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one

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